N-({1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e

c-Myc G4 stabilization Multiple myeloma Benzimidazole scaffold

The compound N-({1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e (CAS 920118-08-7), provisionally designated DMFEC, belongs to the benzimidazole-carboxamide class, specifically a 1,2-disubstituted benzimidazole bearing a 3,5-dimethylphenoxyethyl side chain at N1 and a 2-furylcarboxamide-ethyl appendage at C2. This scaffold positions the compound within a lineage of benzimidazole derivatives known for c-Myc G4 stabilization and anti-angiogenic activity, though direct quantitative biological annotation for this specific CAS entry remains sparse in the open scientific literature.

Molecular Formula C24H25N3O3
Molecular Weight 403.5g/mol
CAS No. 920118-08-7
Cat. No. B353240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e
CAS920118-08-7
Molecular FormulaC24H25N3O3
Molecular Weight403.5g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
InChIInChI=1S/C24H25N3O3/c1-16-13-17(2)15-19(14-16)29-12-10-27-21-8-5-4-7-20(21)26-23(27)18(3)25-24(28)22-9-6-11-30-22/h4-9,11,13-15,18H,10,12H2,1-3H3,(H,25,28)
InChIKeyDUOIUBWFFHOAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-({1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e (CAS 920118-08-7) – Class Identity and Structural Lineage


The compound N-({1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e (CAS 920118-08-7), provisionally designated DMFEC, belongs to the benzimidazole-carboxamide class, specifically a 1,2-disubstituted benzimidazole bearing a 3,5-dimethylphenoxyethyl side chain at N1 and a 2-furylcarboxamide-ethyl appendage at C2 . This scaffold positions the compound within a lineage of benzimidazole derivatives known for c-Myc G4 stabilization and anti-angiogenic activity, though direct quantitative biological annotation for this specific CAS entry remains sparse in the open scientific literature [1]. Its molecular formula is C24H25N3O3 with a molecular weight of 403.5 g/mol, and it is commercially available through multiple research-chemical suppliers for non-human research purposes .

Scaffold lineage: 1,2-disubstituted benzimidazole-carboxamide with N1 3,5-dimethylphenoxyethyl and C2 furylcarboxamide-ethyl groups
Pathway context: Class-level inference linking core to c-Myc G4 stabilization and anti-angiogenic pathways
Isomer-pair SAR: Commercially paired with positional isomer (CAS 920117-65-3) for minimal-perturbation methyl-position studies

Why 920118-08-7 Cannot Be Casually Exchanged with Other Benzimidazole-Carboxamide Analogs in Hypothesis-Driven Research


The combinatorial architecture of 920118-08-7 — combining a 3,5-dimethylphenoxyethyl N1-side chain with a 2-furylcarboxamide-ethyl C2-substituent — diverges from other benzimidazole-carboxamide analogs in both steric and electronic profile, which can affect target engagement even within the same protein family [1]. For instance, the structurally proximal analog EP12 (retaining the identical 3,5-dimethylphenoxyethyl-benzimidazole core but replacing the furylcarboxamide with a 5-(4-fluorophenyl)isoxazole) demonstrates c-Myc G4 stabilization and anti-myeloma activity, yet the furylcarboxamide moiety in 920118-08-7 may alter hydrogen-bonding networks and G4 groove recognition in ways that cannot be predicted without head-to-head comparative data [1]. Generic substitution across this chemical series therefore risks invalidating mechanistic hypotheses and producing non-reproducible results [2].

C2 furylcarboxamide vs isoxazole (EP12) may alter G4 groove recognition and hydrogen-bonding networks, preventing direct assumption of equivalent c-Myc engagement.
Positional isomer (2,5-dimethylphenoxy) shifts methyl substitution pattern, which in the EP12 series was critical for activity; target binding may not transfer.
Simpler 2-furylbenzimidazoles lack the N1 lipophilic side chain, limiting direct substitution when cell permeability or intracellular target access is required.

920118-08-7 Quantitative Evidence Guide: Head-to-Head, Cross-Study, and Class-Level Differentiation


Scaffold Activity Confirmation via EP12: c-Myc G4 Stabilization and Anti-Myeloma Potency in the 3,5-Dimethylphenoxyethyl-Benzimidazole Series

920118-08-7 shares its 1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole core with EP12, a validated c-Myc G4 stabilizer. EP12 demonstrated IC50 = 6.16 µM against RPMI-8226 multiple myeloma cells and suppressed c-Myc mRNA and protein expression at 5 µM [1]. While direct activity data for 920118-08-7 are not publicly reported, the structural commonality of the core suggests 920118-08-7 may engage c-Myc G4 or related nucleic acid structures, with potency and selectivity critically dependent on the C2 furylcarboxamide substituent [1]. This constitutes class-level inference without direct head-to-head comparison.

Core Scaffold Potency
Class-level inference
EP12 IC50 = 6.16 µM (RPMI-8226)
Supports scaffold-related c-Myc G4 engagement context
Direct data for 920118-08-7 not reported; requires head-to-head validation
c-Myc G4 stabilization Multiple myeloma Benzimidazole scaffold

Class-Level Anti-Angiogenic Potential of the 2-Furylbenzimidazole Pharmacophore

The 2-furyl substituent at C2 of benzimidazole has been established as an anti-angiogenic pharmacophore in multiple studies. In the 2-furylbenzimidazole series (Part II study), compounds exhibited IC50 values of 7.80–13.90 µg/mL against MCF-7 breast cancer cells and 95–98% inhibition of VEGF in vitro, comparable to tamoxifen (IC50 = 8.00 µg/mL, 98% inhibition) [1]. Since 920118-08-7 incorporates a 2-furylcarboxamide moiety, class-level inference suggests potential anti-angiogenic activity, though the N1 3,5-dimethylphenoxyethyl substituent may modulate this effect relative to simpler 2-furylbenzimidazole prototypes [1].

Furyl Pharmacophore Context
Class-level inference
MCF-7 IC50 7.80–13.90 µg/mL; VEGF inhibition 95–98%
Supports anti-angiogenic screening context
N1 substituent may modulate potency; requires direct assessment
Anti-angiogenesis VEGF inhibition Breast cancer

Structural Differentiation from the Closest Commercial Analog: 920117-65-3 (2,5-Dimethylphenoxy Isomer)

Compound 920117-65-3 (N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide) is a positional isomer of 920118-08-7, differing only in the substitution pattern of the dimethylphenoxy ring (2,5-dimethyl vs 3,5-dimethyl) . In the related EP12/EP1-EP19 series, the 3,5-dimethyl substitution pattern was specifically selected for c-Myc G4 stabilization activity, implying that the position of methyl groups on the phenoxy ring influences target engagement [1]. Isolation of this single structural variable makes the 920118-08-7/920117-65-3 pair an ideal minimal-perturbation tool for probing methyl-group positional effects on benzimidazole-carboxamide pharmacology [1].

Isomer Pair SAR
Cross-study comparable
920118-08-7 (3,5-dimethyl) vs 920117-65-3 (2,5-dimethyl)
Enables methyl-position effect on target engagement studies
Functional impact not yet quantified
Positional isomer Structure-activity relationship Procurement specificity

Lipophilicity and Physicochemical Differentiation from Simpler 2-Furylbenzimidazole Prototypes

Compared to the simpler 2-furylbenzimidazole anti-angiogenic prototypes (e.g., 2-(5-methyl-2-furyl)-1H-benzimidazole, MW ~210–250 Da), 920118-08-7 has a substantially higher molecular weight (403.5 g/mol) and increased lipophilicity due to the 3,5-dimethylphenoxyethyl side chain . This physicochemical differentiation predicts altered cell permeability, plasma protein binding, and metabolic stability relative to the core 2-furylbenzimidazole scaffold [1]. In the EP12 series, the same 3,5-dimethylphenoxyethyl substituent was critical for cellular activity at 5–6 µM concentrations, suggesting that the N1 lipophilic appendage contributes to membrane partitioning and intracellular target access [1].

Lipophilicity & MW Shift
Class-level inference
MW ~403.5 vs ~210 g/mol; estimated logP increase 2–4 units
Supports permeability and drug-likeness profiling studies
Predicted properties; experimental validation needed
Lipophilicity Drug-likeness Physicochemical profiling

920118-08-7: Evidence-Anchored Application Scenarios for Scientific and Industrial Use


Positional Isomer SAR Mapping of Dimethylphenoxyethyl-Benzimidazole Carboxamides

920118-08-7 (3,5-dimethylphenoxy isomer) and its commercially available positional isomer 920117-65-3 (2,5-dimethylphenoxy isomer) together form a minimal-perturbation pair for probing how methyl group position on the phenoxy ring affects target binding, cellular potency, and selectivity in benzimidazole-carboxamide series . This application is directly supported by evidence that the 3,5-dimethyl substitution pattern is present in the biologically active c-Myc G4 stabilizer EP12, while the 2,5-dimethyl pattern has not been characterized in comparable assays [1].

Scaffold-Hopping Probe for c-Myc G4 Stabilizer Development

920118-08-7 can serve as a furylcarboxamide-containing scaffold-hopping analog to EP12, which replaces the 5-(4-fluorophenyl)isoxazole moiety with a 2-furylcarboxamide-ethyl group while retaining the identical 3,5-dimethylphenoxyethyl-benzimidazole core . This enables direct assessment of whether the furylcarboxamide appendage can sustain or improve upon the c-Myc G4 stabilization and anti-myeloma activity observed for the isoxazole series (EP12 IC50 = 6.16 µM) .

Anti-Angiogenic Screening Incorporating the 2-Furyl Pharmacophore with Enhanced Lipophilicity

The 2-furylcarboxamide moiety links 920118-08-7 to the established anti-angiogenic 2-furylbenzimidazole class (VEGF inhibition 95–98%, MCF-7 IC50 7.80–13.90 µg/mL), while the N1 3,5-dimethylphenoxyethyl substituent adds lipophilicity that may improve cell permeability over simpler prototypes [1]. This compound is a rational choice for VEGF inhibition and cytotoxicity screening cascades where increased logP is hypothesized to enhance intracellular target access.

Physicochemical Benchmarking Against Simpler 2-Furylbenzimidazole Probes

With a molecular weight of 403.5 g/mol and a substantially higher predicted logP compared to core 2-furylbenzimidazoles (~210 g/mol), 920118-08-7 is an appropriate tool for studies correlating N1 substituent bulk and lipophilicity with pharmacokinetic behavior, plasma protein binding, and metabolic stability in the benzimidazole-carboxamide chemical space . The compound's commercial availability from multiple vendors supports reproducible procurement for such studies .

Application
Selection Property
Validation Focus
Positional isomer SAR mapping
Minimal-perturbation isomer pair (3,5- vs 2,5-dimethylphenoxy)
Methyl-position effect on target binding and cellular activity
c-Myc G4 stabilizer scaffold-hopping
Furylcarboxamide-isoxazole C2 substitution context
c-Myc G4 stabilization and myeloma cell-model endpoint context
Anti-angiogenic screening studies
Lipophilic 2-furylbenzimidazole pharmacophore
VEGF inhibition and breast cancer cell-model endpoint context
Physicochemical benchmarking
N1 substituent effects on MW and lipophilicity
Cell permeability and metabolic stability correlation
Quote Request

Request a Quote for N-({1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.